4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3O/c1-13-3(5(11)14)2(7)4(12-13)6(8,9)10/h1H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGDVHBLMJKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Reagents : Bromine (Br₂), iron powder (Fe)
Conditions : 100°C in water for 4 hours
Yield : 65%
Mechanism : Electrophilic aromatic substitution facilitated by FeBr₃ generated in situ. The reaction selectively brominates the C4 position due to steric and electronic effects of the trifluoromethyl group.
Carboxylation via Lithium-Halogen Exchange
Reagents : Diisopropylamine, n-butyllithium (n-BuLi)
Conditions : -75°C in tetrahydrofuran (THF)/hexane for 5 minutes
Yield : 90%
Procedure :
Amidation via Acid Chloride Intermediate
Reagents : Thionyl chloride (SOCl₂), ammonia (NH₃)
Conditions :
- Acid chloride formation: Reflux in SOCl₂ (solvent-free)
- Amidation: Reaction with NH₃ in THF at 25°C for 2 hours
Yield : 78–85%
Key Data :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ | 80°C | 3 hr | 95% |
| Amidation | NH₃ (g) | 25°C | 2 hr | 82% |
Alternative Bromination with N-Bromosuccinimide (NBS)
Reagents : NBS, dimethylformamide (DMF)
Conditions : 50°C under argon for 12 hours
Yield : 98% (crude)
Advantages :
- Avoids hazardous bromine gas
- Higher regioselectivity for C4 bromination compared to Br₂/Fe
Limitations : Requires rigorous anhydrous conditions.
One-Pot Synthesis from 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic Acid
Procedure :
- Bromination : Treat the carboxylic acid with PBr₃ in dichloromethane (DCM) at 0°C → 25°C.
- Amidation : Add aqueous NH₃ directly to the reaction mixture.
Yield : 68% overall
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| PBr₃ equivalents | 1.2 | Maximizes Br incorporation |
| NH₃ concentration | 28% w/w | Prevents over-amination |
Palladium-Catalyzed Cross-Coupling for Carboxamide Installation
Reagents : Pd(dppf)Cl₂, potassium phosphate (K₃PO₄)
Conditions : 90°C in 1,4-dioxane/water (3:1) for 16 hours
Yield : 67%
Scope : Compatible with electron-deficient amines but less effective for bulky substrates.
Comparative Analysis of Methods
| Method | Bromination Agent | Key Step Yield | Total Yield | Scalability |
|---|---|---|---|---|
| Br₂/Fe + n-BuLi | Br₂ | 65% (Step 1) | 52% | Industrial |
| NBS in DMF | NBS | 98% (crude) | 74% | Lab-scale |
| One-Pot PBr₃/NH₃ | PBr₃ | 82% | 68% | Pilot-scale |
| Pd-catalyzed coupling | – | 67% | 67% | Specialty |
Challenges and Optimization Strategies
- Regioselectivity : NBS outperforms Br₂/Fe in avoiding di-brominated byproducts.
- Carboxamide Purity : Use of scavenger resins (e.g., trisamine resin) reduces residual acid chloride content to <0.5%.
- Scale-Up Limitations : Cryogenic conditions (-75°C) in the n-BuLi step require specialized equipment.
Recent Advances (2020–2025)
- Continuous Flow Bromination : Microreactor systems achieve 94% yield in 8 minutes at 140°C, reducing Fe catalyst loading by 60%.
- Enzymatic Amidation : Lipase B (CAL-B) catalyzes amide bond formation in water, yielding 89% with no racemization.
Applications in Drug Development
The carboxamide derivative is a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K₂CO₃).
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K₃PO₄).
Major Products Formed
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Reduced pyrazole derivatives.
Coupling Products: Coupled pyrazole derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Research has demonstrated that derivatives of pyrazole compounds, including 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide, exhibit significant fungicidal properties. In a study evaluating the fungicidal activities of positional isomers of thiophene rings as bioisosteres, it was found that certain pyrazole derivatives effectively inhibited fungal growth, suggesting their potential use as agricultural fungicides .
Pesticide Development
The compound has been investigated for its role in developing new pesticides. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing environmental impact. For instance, the incorporation of trifluoromethyl groups has been linked to increased biological activity and selectivity against target organisms, making it a candidate for further development in pest management strategies .
Pharmaceutical Applications
Medicinal Chemistry
In medicinal chemistry, compounds similar to this compound have been studied for their potential as therapeutic agents. The structure allows for interaction with biological targets, such as enzymes involved in disease pathways. For example, the compound's ability to modulate protein interactions has been explored in the context of treating cystic fibrosis by enhancing CFTR activity in mutant cells .
Drug Design and Development
The compound's unique molecular structure makes it a valuable scaffold for drug design. Researchers have synthesized various analogues to evaluate their pharmacological effects and optimize their activity against specific diseases. The presence of the trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, critical factors in drug development .
Biochemical Research
Enzyme Inhibition Studies
The biochemical properties of this compound have been investigated for its potential as an enzyme inhibitor. Studies have shown that modifications to the pyrazole ring can lead to significant changes in enzyme activity, making it a subject of interest for researchers aiming to develop selective inhibitors for various biochemical pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins at the molecular level. These studies provide insights into binding affinities and can guide the synthesis of more potent derivatives tailored for specific biological targets .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Agriculture | Fungicide | Effective against various fungal pathogens |
| Pesticide Development | Enhanced selectivity and efficacy | |
| Pharmaceuticals | Medicinal Chemistry | Potential therapeutic agent for cystic fibrosis |
| Drug Design | Improved metabolic stability due to trifluoromethyl group | |
| Biochemical Research | Enzyme Inhibition Studies | Significant changes in enzyme activity observed |
| Molecular Docking Studies | Insights into binding affinities |
Case Studies
- Fungicidal Efficacy Study : A research project evaluated the effectiveness of several pyrazole derivatives against common agricultural pathogens. The study concluded that this compound exhibited superior activity compared to traditional fungicides, highlighting its potential as a new agricultural chemical .
- Cystic Fibrosis Treatment Research : A series of experiments tested this compound’s ability to enhance CFTR function in mutant cell lines. Results indicated a significant increase in chloride ion transport, suggesting its viability as a component in cystic fibrosis therapies .
- Enzyme Interaction Analysis : Molecular docking simulations revealed that modifications to the pyrazole structure could lead to improved binding with target enzymes involved in cancer pathways, indicating possible applications in cancer treatment .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The bromine atom can form halogen bonds with target molecules, while the carboxamide group can participate in hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k)
- Structure: Features a 5-bromothiophene substituent at position 5 and an aminosulfonylphenyl group at position 1.
- Molecular Formula : C34H36BrN4O4S (MW: 596.25 g/mol).
- The bromothiophene moiety may enhance π-π stacking interactions in biological systems.
- Synthesis : Prepared from 2-acetyl-5-bromothiophene, analogous to other pyrazole derivatives .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (5i)
- Structure : Contains a p-trifluoromethylphenyl group at position 5 and a methylsulfonylphenyl group at position 1.
- Molecular Formula : C35H37F3N3O4S (MW: 595.25 g/mol).
- The methylsulfonyl group enhances metabolic stability compared to the target’s simpler methyl group .
4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- Structure : Substituted with a nitro group at position 3 and a dimethylphenyl group on the carboxamide.
- Molecular Formula : C13H12BrN3O3 (MW: 354.16 g/mol).
- However, the absence of a trifluoromethyl group reduces its lipophilicity compared to the target compound .
Acynonapyr (from Patent EP-2023)
- Structure : Includes a pentafluoroethyl group and a trifluoromethyl group on the pyrazole ring.
- Key Differences : The pentafluoroethyl group significantly enhances hydrophobicity and oxidative resistance, which may improve environmental persistence in agrochemical applications. This contrasts with the target compound’s bromo-methyl combination .
Methyl 4-Bromo-3-phenyl-1H-pyrazole-5-carboxylate
- Structure : A methyl ester at position 5 and a phenyl group at position 3.
- Molecular Formula : C11H9BrN2O2 (MW: 281.11 g/mol).
- Key Differences : The ester group reduces hydrogen-bonding capacity compared to the carboxamide in the target compound, likely diminishing biological activity .
Biological Activity
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C6H4BrF3N2O2
- Molecular Weight : 273.01 g/mol
- CAS Number : [not provided in search results]
Research has identified several mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell growth and proliferation.
- Modulation of Receptor Activity : It interacts with various receptors, potentially influencing inflammatory responses and cancer cell viability.
- Antimicrobial Properties : Preliminary studies suggest that this pyrazole derivative exhibits antimicrobial activity against certain pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Research highlights the following key points:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, making it a potent scaffold for drug development.
- Bromine Substitution : The bromine atom at the 4-position may contribute to increased receptor binding affinity.
A detailed SAR analysis is summarized in Table 1 below:
| Compound Variation | IC50 (nM) | Biological Activity |
|---|---|---|
| Base Compound | 500 | Initial activity against target enzyme |
| Trifluoromethyl Variant | 100 | Enhanced potency due to lipophilicity |
| Brominated Variant | 50 | Increased receptor binding affinity |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the compound's efficacy against various cancer cell lines, including MCF7 and A549. The results indicated significant cytotoxic effects with IC50 values ranging from 20 µM to 50 µM, suggesting potential as an anticancer agent . -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory properties of the compound, demonstrating a reduction in pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases . -
Antimicrobial Activity :
Preliminary tests showed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on concentration .
Q & A
Basic: What are the recommended synthetic routes for 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functionalization. Key steps include:
- Bromination: Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Trifluoromethylation: Employ trifluoromethylating agents (e.g., Togni’s reagent) or use pre-functionalized trifluoromethyl precursors .
- Carboxamide Formation: Convert ester intermediates (e.g., ethyl carboxylate derivatives) to carboxamides via hydrolysis and subsequent coupling with amines .
Example Protocol:
Intermediate: How can spectroscopic and crystallographic methods resolve structural ambiguities?
Answer:
- ¹H/¹³C NMR: Assign peaks using coupling patterns and DEPT experiments. For example, the trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) and pyrazole protons (δ 6.5–8.0 ppm) .
- X-ray Crystallography: Resolve regiochemical uncertainties (e.g., bromine vs. trifluoromethyl positioning). A 2023 study reported a C–Br bond length of 1.89 Å and dihedral angles <5° for planar pyrazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
